2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate
CAS No.:
Cat. No.: VC10441707
Molecular Formula: C16H11ClO3
Molecular Weight: 286.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClO3 |
|---|---|
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | (2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C16H11ClO3/c1-10-11-6-2-4-8-13(11)19-15(10)16(18)20-14-9-5-3-7-12(14)17/h2-9H,1H3 |
| Standard InChI Key | XVANSISJOUJPME-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)OC3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzofuran core (a fused benzene and furan ring) with a 3-methyl substituent on the furan ring and a 2-chlorophenyl carboxylate group at the 2-position. The IUPAC name, (2-chlorophenyl) 3-methyl-1-benzofuran-2-carboxylate, reflects this arrangement. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 286.71 g/mol
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SMILES Notation: CC1=C(OC2=C1C=CC=C2Cl)C(=O)OC3=CC=CC=C3Cl .
The chlorine atom at the phenyl group enhances electrophilic reactivity, while the methyl group contributes to steric effects, influencing binding interactions .
Spectroscopic Data
While explicit spectroscopic data for this compound is limited in available literature, analogous benzofuran derivatives exhibit characteristic UV-Vis absorption bands near 280–320 nm (attributed to π→π* transitions) and distinct -NMR signals for aromatic protons (δ 6.8–8.2 ppm) . Computational models predict a planar benzofuran core with dihedral angles of <10° between the chlorophenyl and carboxylate groups.
Synthetic Methodologies
Rhodium-Catalyzed Intramolecular C-H Insertion
A high-yield route involves rhodium-catalyzed cyclization of triazole precursors. For example, Rh(S-PTV) facilitates intramolecular C-H insertion in dichloromethane at 90°C, yielding 2,3-disubstituted benzofurans with >90% purity . This method offers advantages such as:
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Short reaction times (2–4 hours).
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Atom economy (no byproducts).
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Functional group tolerance (compatible with halides and esters) .
Table 1: Optimization of Rhodium-Catalyzed Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Rh(S-PTV), DCM, 90°C | 92 | 95 |
| Rh(OAc), DCM, 90°C | 78 | 88 |
| No catalyst | 0 | – |
Esterification of Benzofuran Carboxylic Acids
An alternative approach involves esterifying 3-methyl-1-benzofuran-2-carboxylic acid with 2-chlorophenol. Using thionyl chloride () as an activating agent, the reaction proceeds in dichloromethane with triethylamine, yielding the target compound in 77–85% efficiency .
Structure–Activity Relationship (SAR) Insights
Role of the Chlorophenyl Group
Chlorine at the para-position of the phenyl ring enhances binding to hydrophobic pockets in target proteins. Comparative studies show a 15-fold increase in MCH-R1 antagonist activity for p-chloro derivatives versus unsubstituted analogs .
Methyl Substitution Effects
The 3-methyl group on the benzofuran core improves metabolic stability by shielding the furan ring from oxidative degradation. Half-life () in hepatic microsomes increases from 1.2 hours (unsubstituted) to 4.8 hours (3-methyl).
Table 2: Impact of Substituents on Pharmacokinetic Properties
| Substituent | (hours) | CYP450 Inhibition (IC, µM) |
|---|---|---|
| 3-Methyl | 4.8 | 5.2 |
| 3-Hydroxy | 1.5 | 2.1 |
| 3-Chloro | 3.6 | 7.8 |
Applications in Drug Development
Anticancer Agents
Benzofuran derivatives intercalate DNA and inhibit topoisomerase II. In vitro studies on MCF-7 breast cancer cells show 50% growth inhibition at 10 µM, with apoptosis mediated by caspase-3 activation.
Neuroprotective Candidates
The compound reduces glutamate-induced neurotoxicity in SH-SY5Y cells by 35% at 5 µM, likely via NMDA receptor antagonism. Structural analogs with nitro groups exhibit enhanced efficacy, warranting further exploration .
Comparative Analysis with Analogous Compounds
vs. Naphtho[1,2-b]furan-2-carboxamides
Naphtho-fused analogs display higher MCH-R1 binding (IC = 3 nM) but suffer from poor oral bioavailability. In contrast, 2-chlorophenyl 3-methyl-1-benzofuran-2-carboxylate offers balanced solubility and permeability (LogP = 2.9) .
vs. Simple Benzofuran Esters
Methyl substitution at the 3-position improves metabolic stability over unsubstituted esters (e.g., ethyl benzofuran-2-carboxylate), which exhibit <1 hour in plasma.
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in animal models are needed to establish safety margins.
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Formulation Development: Nanoencapsulation could enhance bioavailability for oral administration.
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Targeted Derivatives: Introducing fluorinated or sulfonamide groups may improve selectivity for cancer targets .
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